Diethyl (4-aminophenyl)phosphonate
Overview
Description
Diethyl (4-aminophenyl)phosphonate is a chemical compound with the CAS Number: 42822-57-1 and a molecular weight of 229.22 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is diethyl 4-aminophenylphosphonate . The InChI code is 1S/C10H16NO3P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, phosphonates are known to participate in various reactions. For instance, they can undergo cross-coupling with aryl and vinyl halides .Physical and Chemical Properties Analysis
This compound has a boiling point of 341.6°C at 760 mmHg . It is a solid substance .Scientific Research Applications
Corrosion Inhibition
Diethyl (4-aminophenyl)phosphonate and its derivatives demonstrate significant potential as corrosion inhibitors, particularly for mild steel in hydrochloric acid, a common scenario in industrial pickling processes. A study found that the inhibition efficiency of these compounds increases with concentration, and they act as mixed-type inhibitors, predominantly functioning as cathodic inhibitors. The adsorption of these compounds on metallic surfaces follows the El-Awady adsorption isotherm, supported by SEM and AFM methods. Quantum chemical calculations and molecular dynamic simulation studies provide insights into the inhibition mechanism (Gupta et al., 2017).
Structural Characterization and Biological Properties
The structural analogs of natural amino acids, such as α-aminophosphonates, have garnered considerable attention due to their potential biological activities. They find applications as enzyme inhibitors, antibacterial, antitumor, or antiviral agents. The synthesis of such compounds, including diethyl [(arylamino)(4-ethynylphenyl) methyl] phosphonate derivatives, and their structural characterization through X-ray analysis, reveals potential applications in various pharmacological fields (Ouahrouch et al., 2014).
Anticancer Potential
This compound derivatives have shown promise in cancer treatment, especially in the context of chemo-differentiation therapy for acute promyelocytic leukemia. These compounds induce cell cycle arrest and apoptosis, suggesting their efficacy as potent anticancer agents. Their combination with All-Trans Retinoic Acid has demonstrated enhanced cell differentiation, highlighting their potential in leukemia treatment (Mohammadi et al., 2019).
Synthesis and Applications in Organic Chemistry
In organic chemistry, these phosphonates are integral to the synthesis of various compounds. For instance, they are used in the preparation of alkynes, illustrating their role as intermediates in chemical syntheses. This versatility underpins their importance in diverse chemical reactions and product formations (Marinetti & Savignac, 2003).
Safety and Hazards
The safety information for Diethyl (4-aminophenyl)phosphonate indicates that it is a substance that requires caution. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, and precautionary statements include P280-P305+P351+P338-P310 .
Relevant Papers One relevant paper discusses the use of α-aminophosphonates, which could potentially include this compound, as corrosion inhibitors for mild steel in hydrochloric acid .
Properties
IUPAC Name |
4-diethoxyphosphorylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGQTUBEBRLSOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297808 | |
Record name | diethyl (4-aminophenyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42822-57-1 | |
Record name | 42822-57-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118225 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl (4-aminophenyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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